

# IUPAC name for (1S,2R)-2-methylcyclohexanamine hydrochloride

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## Compound of Interest

Compound Name:	<i>(1S,2R)-2-methylcyclohexanamine hydrochloride</i>
CAS No.:	79265-66-0
Cat. No.:	B3029811

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An In-depth Technical Guide to **(1S,2R)-2-methylcyclohexanamine hydrochloride**:  
Synthesis, Characterization, and Application

## Abstract

**(1S,2R)-2-methylcyclohexanamine hydrochloride** is a chiral building block of significant interest in pharmaceutical research and development. Its rigid cyclohexyl scaffold and defined stereochemistry make it a valuable precursor for the asymmetric synthesis of complex molecular targets, including enzyme inhibitors and receptor modulators.[1] This guide provides a comprehensive overview of its synthesis, with a focus on stereocontrol, detailed analytical characterization methods for ensuring stereochemical purity, and its applications in drug discovery. Safety and handling protocols are also discussed to ensure its proper use in a laboratory setting.

## Chemical Identity and Physicochemical Properties

The precise three-dimensional arrangement of the amine and methyl groups on the cyclohexane ring defines the compound's utility as a chiral synthon. The (1S,2R) designation

specifies the absolute configuration at the two stereocenters, while the "cis" descriptor indicates that both substituents are on the same face of the ring.

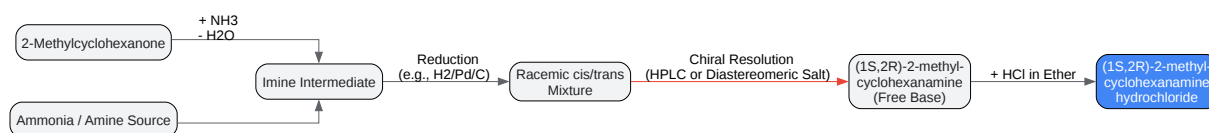
Property	Value	Source
IUPAC Name	(1S,2R)-2-methylcyclohexanamine hydrochloride	
Synonym	cis-(1S,2R)-2-methylcyclohexan-1-amine hydrochloride	[2]
CAS Number	79389-39-2	
Molecular Formula	C <sub>7</sub> H <sub>16</sub> ClN	[3]
Molecular Weight	149.66 g/mol	[3]
InChI Key	XCLFCWFKPOQAHM-HHQNIRSA-N	

## Stereoselective Synthesis and Purification

The synthesis of optically pure **(1S,2R)-2-methylcyclohexanamine hydrochloride** presents a significant stereochemical challenge. The most common strategies involve the stereoselective reduction of an imine formed from 2-methylcyclohexanone or the resolution of a diastereomeric or racemic mixture.

## Synthetic Approach: Reductive Amination

A prevalent method for synthesizing cyclohexylamines is the reductive amination of the corresponding ketone.[4] This process involves the formation of an imine or enamine intermediate from 2-methylcyclohexanone, which is then reduced in situ to the desired amine. Achieving high stereoselectivity for the (1S,2R) isomer requires careful selection of chiral auxiliaries, catalysts, or resolving agents.



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Fig. 1: General synthetic workflow for (1S,2R)-2-methylcyclohexanamine HCl.

## Experimental Protocol: Chiral Resolution of Racemic cis-2-Methylcyclohexanamine

Given the difficulty of direct asymmetric synthesis, a common and practical approach is the resolution of a racemic mixture. This can be achieved via diastereomeric salt formation or, more efficiently, by preparative chiral chromatography.

**Objective:** To isolate the (1S,2R) enantiomer from a racemic mixture of cis-2-methylcyclohexanamine.

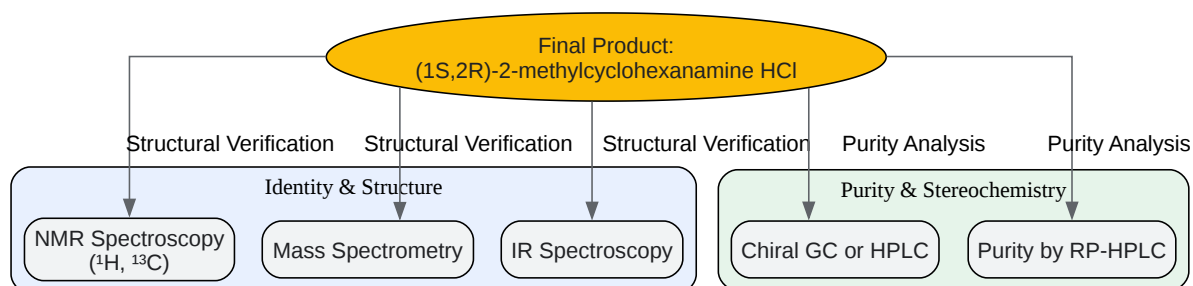
**Methodology:** Preparative High-Performance Liquid Chromatography (HPLC)

- **Sample Preparation:** Dissolve the racemic mixture of the free base (cis-2-methylcyclohexanamine) in the mobile phase to a concentration of 10-20 mg/mL. Filter the solution through a 0.45  $\mu$ m filter.
- **Chromatographic Conditions:**
  - **Column:** A polysaccharide-based Chiral Stationary Phase (CSP), such as a cellulose or amylose derivative column (e.g., Chiralpak® series), is highly effective for this class of compounds.<sup>[5]</sup>
  - **Mobile Phase:** A typical normal-phase eluent consists of a mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier like diethylamine (DEA) (e.g., 0.1%) to improve peak shape.

- Flow Rate: Adjust based on column diameter (e.g., 10-20 mL/min for a 20 mm ID column).
- Detection: UV at 210-220 nm.
- Resolution and Fraction Collection:
  - Perform an initial analytical run to determine the retention times of the two enantiomers.
  - Inject the prepared sample onto the preparative column.
  - Collect the fractions corresponding to the desired enantiomer peak. The elution order will depend on the specific CSP used.
- Post-Processing:
  - Combine the collected fractions of the pure enantiomer.
  - Remove the solvent under reduced pressure using a rotary evaporator.
  - The resulting oil is the pure (1S,2R)-2-methylcyclohexanamine free base.
- Salt Formation:
  - Dissolve the purified free base in anhydrous diethyl ether.
  - Slowly add a stoichiometric amount of a solution of HCl in diethyl ether while stirring.
  - The hydrochloride salt will precipitate out of the solution.
  - Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

## Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the chemical identity, purity, and, most critically, the stereochemical integrity of the final product.



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Fig. 2: Analytical workflow for quality control.

## Spectroscopic Data

The identity of the compound is confirmed using a combination of spectroscopic techniques. While experimental spectra should be obtained for each batch, the following table provides expected data based on the structure and available information for similar compounds.[6][7]

Technique	Expected Data
<sup>1</sup> H NMR (400 MHz, D <sub>2</sub> O)	δ ~3.2-3.4 (m, 1H, -CHNH <sub>3</sub> <sup>+</sup> ), ~1.2-2.0 (m, 9H, ring protons), ~1.0-1.1 (d, 3H, -CH <sub>3</sub> )
<sup>13</sup> C NMR (100 MHz, D <sub>2</sub> O)	δ ~55-58 (-CHNH <sub>3</sub> <sup>+</sup> ), ~30-40 (ring carbons), ~15-20 (-CH <sub>3</sub> )
IR (ATR)	ν ~2800-3000 cm <sup>-1</sup> (N-H stretch), ~2930, 2860 cm <sup>-1</sup> (C-H stretch), ~1500-1600 cm <sup>-1</sup> (N-H bend)
Mass Spec (ESI+)	m/z = 114.12 [M+H] <sup>+</sup> (for free base C <sub>7</sub> H <sub>15</sub> N)

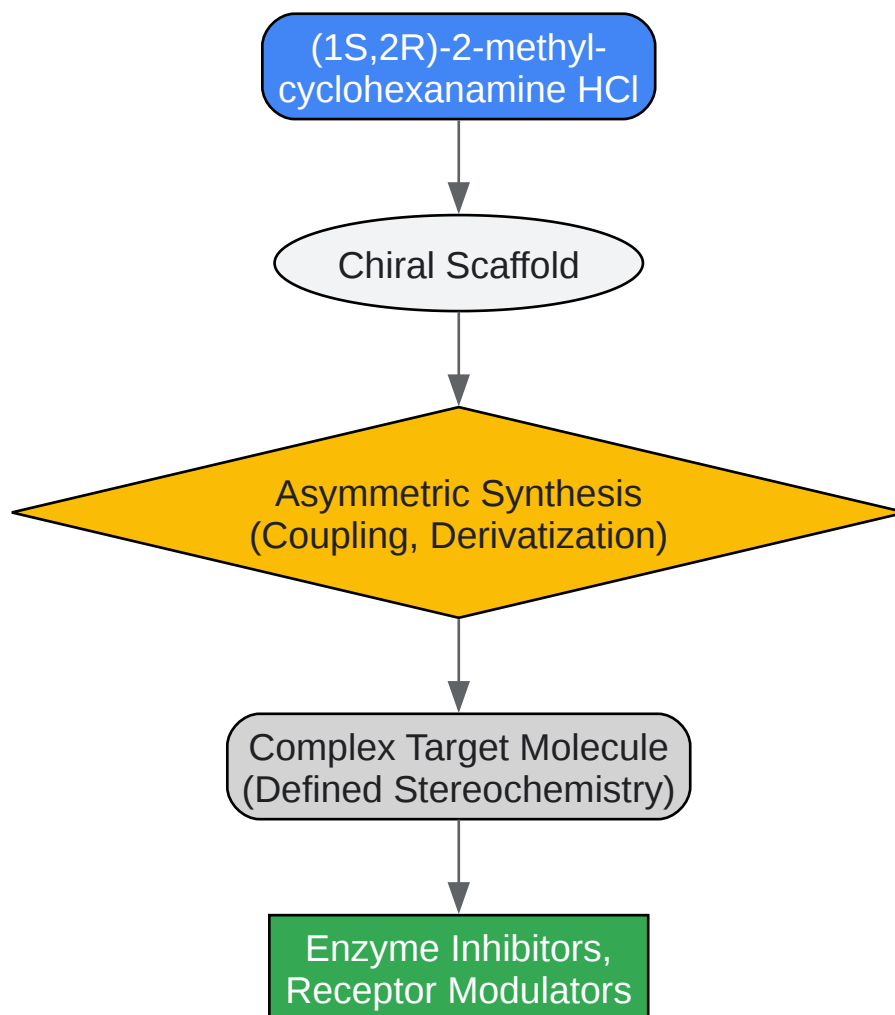
## Protocol: Determination of Enantiomeric Purity by Chiral GC

Gas chromatography with a chiral stationary phase is a highly sensitive method for quantifying the enantiomeric excess (e.e.) of the final product.[8]

- Derivatization (Optional but Recommended): To improve volatility and peak shape, the amine can be derivatized. A common method is acylation with trifluoroacetic anhydride (TFAA).
  - Dissolve ~1 mg of the hydrochloride salt in 1 mL of dichloromethane.
  - Add 100  $\mu$ L of TFAA and 50  $\mu$ L of pyridine.
  - Heat at 60  $^{\circ}$ C for 30 minutes. The resulting solution can be injected directly.
- GC Conditions:
  - Column: A cyclodextrin-based chiral capillary column (e.g.,  $\beta$ - or  $\gamma$ -cyclodextrin derivative). [8]
  - Carrier Gas: Helium or Hydrogen.
  - Injector Temperature: 250  $^{\circ}$ C.
  - Detector: Flame Ionization Detector (FID) at 270  $^{\circ}$ C.
  - Oven Program: Start at 100  $^{\circ}$ C, hold for 2 minutes, then ramp at 5  $^{\circ}$ C/min to 180  $^{\circ}$ C. (This program must be optimized for the specific column and derivative used).
- Data Analysis:
  - Inject a derivatized sample of the racemic mixture to identify the retention times of the two enantiomers.
  - Inject the derivatized sample of the synthesized product.
  - Calculate the enantiomeric excess using the peak areas (A) of the (1S,2R) and (1R,2S) isomers: 
$$\text{e.e. (\%)} = \frac{A(1S,2R) - A(1R,2S)}{A(1S,2R) + A(1R,2S)} * 100$$

## Applications in Drug Development

The primary value of (1S,2R)-2-methylcyclohexanamine lies in its role as a chiral scaffold. The fixed stereochemistry allows for the controlled introduction of functionality to create complex, three-dimensional structures that can interact specifically with biological targets.



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*Fig. 3: Role as a key intermediate in drug discovery.*

The importance of using a single, pure enantiomer in drug development cannot be overstated. The human body is a chiral environment, and different enantiomers of a drug can exhibit widely different pharmacological, pharmacokinetic, and toxicological profiles.<sup>[9][10]</sup> The use of stereochemically pure building blocks like (1S,2R)-2-methylcyclohexanamine is a foundational step in modern medicinal chemistry to avoid the complications of isomeric mixtures. For instance, related cyclohexylamine derivatives have been explored for their potential as alpha-adrenolytic agents, where stereochemistry is critical for receptor binding and activity.<sup>[11]</sup>

## Safety, Handling, and Storage

As a corrosive amine salt, **(1S,2R)-2-methylcyclohexanamine hydrochloride** requires careful handling.

- Hazards: The compound is harmful if swallowed and causes severe skin burns and eye damage. Inhalation may also be harmful.[12][13]
- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield.[12] Work should be conducted in a well-ventilated fume hood.
- First Aid:
  - Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
  - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
  - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[1]

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